molecular formula C17H13ClN2O2S B2931439 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine CAS No. 400089-29-4

5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine

Cat. No. B2931439
CAS RN: 400089-29-4
M. Wt: 344.81
InChI Key: DKYPUUVUWBZGIP-UHFFFAOYSA-N
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Description

The compound “5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine” is a complex organic molecule that contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzenesulfonyl group and a 2-chlorophenyl group attached to the pyrimidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the benzenesulfonyl and 2-chlorophenyl groups, and the methylation at the 2-position of the pyrimidine ring . The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the benzenesulfonyl and 2-chlorophenyl groups attached at the 5 and 4 positions, respectively, and a methyl group at the 2 position . The presence of these different functional groups would likely result in a complex three-dimensional structure with specific steric and electronic properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the different functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The benzenesulfonyl and 2-chlorophenyl groups might also participate in various reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific molecular structure . For example, the presence of the polar sulfonyl group might increase its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Drug Design

Compounds featuring benzenesulfonyl and chlorophenyl groups are often explored for their utility in chemical synthesis and drug design due to their potential biological activities. For example, triazolopyrimidines, which share a similar core structure, have been investigated for anticancer properties, highlighting a unique mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without competitively binding with paclitaxel, differentiating their mechanism from other tubulin-targeting agents (Zhang et al., 2007). This suggests that derivatives of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine could be explored for similar biological activities, offering new pathways in anticancer research.

Catalysis and Organic Reactions

Sulfonated compounds play a crucial role in catalysis, facilitating various organic reactions. For instance, sulfonated Schiff base copper(II) complexes have demonstrated efficiency and selectivity in alcohol oxidation, underlining the importance of sulfonate groups in catalytic processes (Hazra et al., 2015). This aspect could extend to 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine, where its sulfonate moiety might offer it a role in catalytic applications, especially in the oxidation reactions of organic compounds.

Antimicrobial and Antitumor Activities

Structural analogs containing pyrimidine and sulfonamide groups have been studied for their antimicrobial and antitumor activities. For example, thieno[3,2-d]pyrimidine derivatives demonstrated potent antitumor and antibacterial effects, suggesting that the pyrimidine scaffold, when combined with appropriate functional groups, could lead to significant biological activities (Hafez et al., 2017). Therefore, the presence of the pyrimidine ring in 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine could imply its potential in the development of new antimicrobial and anticancer agents, pending further investigation.

Structural and Molecular Studies

The structural features of benzenesulfonyl and chlorophenyl-containing compounds enable detailed studies on their molecular and electronic structures, offering insights into their reactivity and interaction with biological targets. Research on similar molecules has utilized X-ray crystallography, density functional theory (DFT) calculations, and molecular docking to understand their binding modes and reactivity (Karthik et al., 2021). These methodologies could be applied to 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine to unravel its structural properties and interactions at the molecular level, providing a foundation for further applications in material science and pharmacology.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed as a pharmaceutical, for example, its mechanism of action would likely involve interaction with a specific biological target, such as an enzyme or receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used . As with any chemical, appropriate safety precautions should be taken when handling and storing this compound to minimize risk .

Future Directions

The future research directions involving this compound could be numerous, depending on its intended use. For example, if it’s a pharmaceutical, future research might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

5-(benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-12-19-11-16(23(21,22)13-7-3-2-4-8-13)17(20-12)14-9-5-6-10-15(14)18/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYPUUVUWBZGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine

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